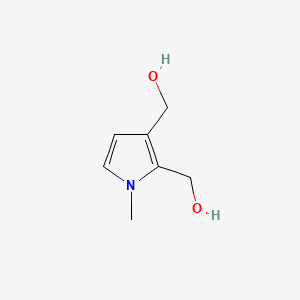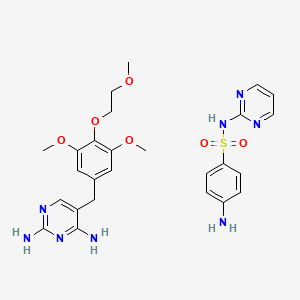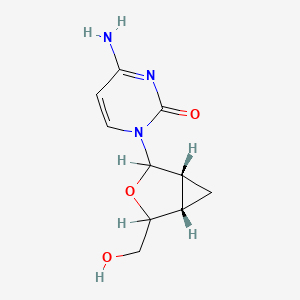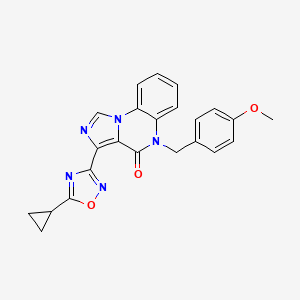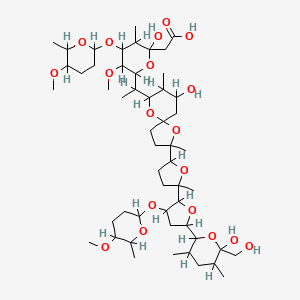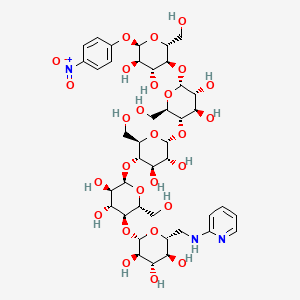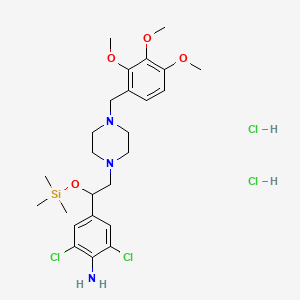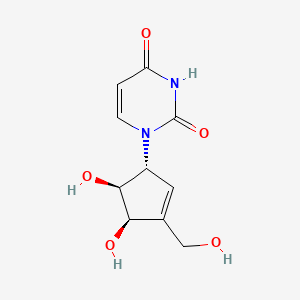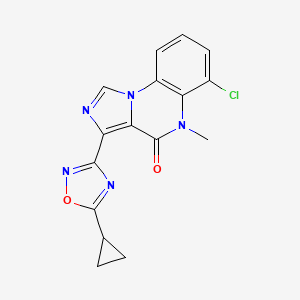
4-(Aminomethyl)piperidin
Übersicht
Beschreibung
4-(Aminomethyl)piperidine, also known as 4-(Aminomethyl)piperidine, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Aminomethyl)piperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62826. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Aminomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Basen
4-(Aminomethyl)piperidin kann zur Synthese von Schiff-Basen verwendet werden {svg_1}. Schiff-Basen sind vielseitige Verbindungen mit einem breiten Anwendungsspektrum in verschiedenen Bereichen wie der pharmazeutischen Chemie, der analytischen Chemie und der Materialwissenschaft.
Herstellung von linearen Poly(amidoamin)en
This compound ist ein trifunktionelles Amin, das zur Herstellung von linearen Poly(amidoamin)en verwendet werden kann {svg_2}. Diese Polymere können Mizellen zur kontrollierten Abgabe von Arzneimitteln bilden, wodurch sie in pharmazeutischen Anwendungen nützlich sind.
Synthese von Dendron-OMS-Hybriden
This compound kann auch als Linker für die Synthese von Dendron-OMS-Hybriden verwendet werden {svg_3}. Diese Hybride haben potenzielle Anwendungen im Bereich der Nanotechnologie und Materialwissenschaft.
Mn(II)-Komplexierung
Es wurden pentadentate Liganden auf Basis von this compound für die Mn(II)-Komplexierung entwickelt {svg_4}. Diese Komplexe haben potenzielle Anwendungen in der Magnetresonanztomographie (MRT) als Kontrastmittel.
Herstellung von biologisch aktiven Verbindungen
4-Aminomethyl-1-Boc-piperidin, ein Derivat von this compound, wird zur Herstellung von biologisch aktiven Verbindungen verwendet {svg_5}. Diese Verbindungen haben potenzielle Anwendungen in der Wirkstoffforschung und -entwicklung.
Inhibition von Aspartatprotease und Kinesin-Spindelprotein
4-Aminomethyl-1-Boc-piperidin wird als Inhibitor für Aspartatprotease und Kinesin-Spindelprotein verwendet {svg_6}. Dies hat potenzielle Anwendungen bei der Behandlung von Krankheiten im Zusammenhang mit diesen Proteinen.
Enantioselektive Synthese von N-Alkyl-terminalen Aziridinen
4-Aminomethyl-1-Boc-piperidin ist ein aktiver Reaktant, der an der enantioselektiven Synthese von N-Alkyl-terminalen Aziridinen beteiligt ist {svg_7}. Dieser Prozess ist wichtig im Bereich der synthetischen organischen Chemie.
Herstellung von oral wirksamen Thrombozyten-aktivierenden Faktor-Antagonisten
4-Aminomethyl-1-Boc-piperidin wird zur Herstellung von oral wirksamen Thrombozyten-aktivierenden Faktor-Antagonisten verwendet {svg_8}. Diese Antagonisten haben potenzielle Anwendungen bei der Behandlung von Herzkreislaufkrankheiten.
Wirkmechanismus
Target of Action
4-(Aminomethyl)piperidine (4-AMP) is a trifunctional amine
Mode of Action
The mode of action of 4-AMP involves its interaction with its targets to bring about a change in their function. It has been used in the synthesis of Schiff bases . Schiff bases are often used in the creation of complex organic compounds, including pharmaceuticals, due to their ability to act as ligands.
Biochemical Pathways
It is known that 4-amp can be used in the preparation of linear poly(amido amine)s . These polymers can form micelles, which are often used in drug delivery systems to enhance the solubility of hydrophobic drugs and improve their bioavailability .
Result of Action
It is known that 4-amp can be used as a linker for the synthesis of dendron-oms hybrids . These hybrids have potential applications in various fields, including drug delivery, due to their unique structural properties.
Biochemische Analyse
Biochemical Properties
4-(Aminomethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of Schiff bases and linear poly(amido amine)s, which form micelles for controlled drug delivery . It interacts with various enzymes and proteins, including cytochrome P450 monooxygenase, which is involved in its metabolism . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes.
Cellular Effects
4-(Aminomethyl)piperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes such as glutamine synthetase-like protein and cytochrome P450 monooxygenase, which play roles in its metabolic pathways . These interactions can lead to changes in cellular function, including alterations in gene expression and metabolic flux.
Molecular Mechanism
The molecular mechanism of 4-(Aminomethyl)piperidine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it acts as a small molecule inhibitor of CD4-gp120 binding, which is significant in the context of HIV research . Additionally, it is involved in the synthesis of Schiff bases, which are important in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)piperidine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable, with a boiling point of 200°C and a melting point of 25°C
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)piperidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme activation or inhibition, while at higher doses, it could potentially cause toxic or adverse effects. Detailed studies on dosage thresholds and toxicology are essential to determine the safe and effective use of this compound in animal models .
Metabolic Pathways
4-(Aminomethyl)piperidine is involved in several metabolic pathways, including those mediated by cytochrome P450 monooxygenase and glutamine synthetase-like protein . These enzymes facilitate its metabolism and degradation, leading to the formation of various metabolites. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 4-(Aminomethyl)piperidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)piperidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Eigenschaften
IUPAC Name |
piperidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEKQAPRXFBRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064569 | |
| Record name | 4-Piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-05-0 | |
| Record name | 4-(Aminomethyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7144-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)piperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Piperidinemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Piperidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-piperidylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


